molecular formula C20H18N4S B5782182 2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 578719-50-3

2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B5782182
CAS No.: 578719-50-3
M. Wt: 346.5 g/mol
InChI Key: KNWZLOJBNBFDND-UHFFFAOYSA-N
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Description

2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound with the reference ID STK463472 and a molecular weight of 346.46 g/mol. Its empirical formula is C20H18N4S, and it is supplied as a dry powder . This compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several clinically used drugs . The 1,2,4-triazole pharmacophore is recognized for its significant role in the development of anticancer agents, with derivatives demonstrating mechanisms of action that include the inhibition of key enzymes such as thymidylate synthase, HDAC, and topoisomerase II . Furthermore, recent research on structurally similar N-substituted 1,2,4-triazole derivatives has identified potent inhibitors of the 15-lipoxygenase (15-LOX) enzyme, a target implicated in inflammatory disorders and certain cancer pathways . These analogues exhibited low micromolar to nanomolar IC50 values in enzymatic assays and showed low cytotoxicity in viability assays, suggesting a potential therapeutic window for research applications . The computed physicochemical properties, including logP and polar surface area, support the investigation of this compound in various biochemical and pharmacological studies . This product is intended for research purposes such as biological screening and lead optimization. It is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[4-ethyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c1-2-24-19(18-12-5-6-13-21-18)22-23-20(24)25-14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWZLOJBNBFDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578719-50-3
Record name 2-(4-ETHYL-5-((1-NAPHTHYLMETHYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is highly efficient and regioselective, providing excellent yields .

    Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors. The azide is usually derived from a naphthalene-based compound, while the alkyne is prepared from a pyridine derivative.

    CuAAC Reaction: The azide and alkyne are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst. This step forms the triazole ring.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.

    Dihydrotriazoles: Resulting from the reduction of the triazole ring.

    Substituted Pyridines: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Antifungal Activity

The compound's triazole moiety is known for its antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various pathogens. For instance, studies have shown that compounds similar to 2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can inhibit the growth of Candida species, which are notorious for causing infections in immunocompromised patients .

Antimicrobial Properties

Triazole derivatives have also been reported to possess broad-spectrum antimicrobial activity. The compound has been tested against several bacterial strains, demonstrating efficacy comparable to established antibiotics. This suggests potential use in treating bacterial infections resistant to conventional therapies .

Anticancer Potential

Recent studies have investigated the anticancer properties of triazole derivatives. The compound has shown promise as an inhibitor of tumor growth in various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with specific cellular targets .

Neuroprotective Effects

Research into neuroprotective agents has identified triazole derivatives as potential candidates for treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .

Fungicides

The antifungal properties of this compound make it a candidate for use as a fungicide in agriculture. Its effectiveness against plant pathogens could help in developing eco-friendly agricultural practices by reducing reliance on traditional chemical fungicides .

Herbicidal Activity

Preliminary studies suggest that the compound may exhibit herbicidal properties, potentially useful in controlling unwanted vegetation without harming crops. This application aligns with the growing demand for sustainable agricultural solutions .

Coordination Chemistry

Due to its ability to act as a ligand, this compound can form coordination complexes with various metals. These complexes are valuable in catalysis and materials science for developing new materials with improved properties .

Photonic Applications

The structural characteristics of this compound allow it to be explored in photonic applications. Its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices is under investigation due to favorable optical properties observed in preliminary studies .

Case Studies and Data Tables

Application AreaStudy/ReferenceKey Findings
Antifungal ActivityMDPI Effective against Candida species
Antimicrobial PropertiesPMC Broad-spectrum activity against bacterial strains
Anticancer PotentialPubChem Induces apoptosis in cancer cell lines
Neuroprotective EffectsPMC Modulates neurotransmitter systems
FungicideMDPI Promising results against plant pathogens
Herbicidal ActivityPMC Effective control over unwanted vegetation
Coordination ChemistryMDPI Forms complexes useful in catalysis
Photonic ApplicationsPMC Favorable optical properties for OLEDs

Mechanism of Action

The mechanism of action of 2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like α-amylase and α-glucosidase, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to reduced glucose levels, making it a potential antidiabetic agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues, emphasizing substituent differences and their implications:

Compound Name / ID R<sup>4</sup> (Triazole) R<sup>5</sup> (Sulfanyl Group) Pyridine Position Key Properties/Activities References
Target Compound 4-Methylphenyl Naphthalen-1-ylmethyl 4-pyridyl High hydrophobicity; Unspecified bioactivity
4-(5-((4-Nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5n) Phenyl 4-Nitrobenzyl 4-pyridyl Melting point: 199–202°C; Higher polarity due to nitro group
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) Phenyl 3-Fluorobenzyl 4-pyridyl Melting point: 146–148°C; Enhanced electronic effects from fluorine
4-{5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine (CAS 482640-08-4) Ethyl 2-Chloro-6-fluorobenzyl 4-pyridyl Halogen substituents may improve receptor affinity
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) Ethyl Acetohydrazide-linked phenyl 2-pyridyl Antiplatelet/anticoagulant activity
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethyl Acetamide-linked ethylphenyl 3-pyridyl Calmodulin modulation; Insect olfactory receptor agonist

Key Comparative Insights

Substituent Effects on Physicochemical Properties: The naphthalenylmethylsulfanyl group in the target compound confers greater lipophilicity compared to benzyl or nitrobenzyl derivatives, which may enhance blood-brain barrier penetration . In contrast, the nitro group in compound 5n increases polarity, likely reducing membrane permeability .

Biological Activity Trends :

  • Hydrazide and acetamide derivatives (ZE-4b, VUAA1) demonstrate expanded pharmacological applications, including anticoagulation (ZE-4b) and insect olfaction modulation (VUAA1) . The target compound’s bioactivity remains underexplored but may benefit from structural similarities to these analogues.
  • Pyridine position : 3-Pyridyl (VUAA1) and 2-pyridyl (ZE-4b) variants show distinct target selectivity compared to the 4-pyridyl configuration in the target compound .

Synthetic Methodologies :

  • Most analogues are synthesized via cyclocondensation of thiosemicarbazides or catalytic methods using Fe2O3@SiO2/In2O3 . The target compound likely follows similar routes, with substitution at the triazole 5-position using naphthalenylmethyl thiol.

Biological Activity

The compound 2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine (C20H18N4S) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Triazole Compounds

Triazoles are known for their broad spectrum of biological activities, including antifungal , antibacterial , antiviral , and anticancer properties. The 1,2,4-triazole moiety serves as a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. The incorporation of different substituents can significantly influence the pharmacological profile of these compounds .

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. Compounds containing the triazole ring have been shown to inhibit fungal enzymes such as lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents like fluconazole .

Antibacterial Activity

The antibacterial efficacy of triazole compounds has been documented against a range of Gram-positive and Gram-negative bacteria. For instance, studies have indicated that modifications at specific positions on the triazole ring enhance activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Activity

Recent research has highlighted the potential of triazole derivatives in cancer therapy. The compound's ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways has been a focal point. For example, certain triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups and substituents on the triazole ring can enhance biological activity. For instance:

  • Electron-donating groups on the phenyl ring improve antibacterial activity.
  • The naphthalenylmethyl group may contribute to increased lipophilicity and better membrane permeability, enhancing bioavailability and efficacy .

Case Studies

  • Antimicrobial Evaluation
    A study evaluated a series of 1,2,4-triazole derivatives against various microbial strains. The results indicated that compounds with naphthalenyl substituents exhibited enhanced antimicrobial activity compared to those without such modifications. For example, one derivative showed an MIC value significantly lower than standard antibiotics like vancomycin .
  • Anticancer Properties
    In vitro studies demonstrated that certain triazole derivatives exhibited potent cytotoxicity against human cancer cell lines. One compound showed an IC50 value comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntifungalVarious fungiInhibition of ergosterol synthesis
AntibacterialMRSA, E. coliSignificant reduction in growth
AnticancerCancer cell lines (e.g., MCF7)Cytotoxic effects (IC50 values)

Q & A

Q. Methodology :

Target selection : Prioritize enzymes/receptors with structural similarity to known triazole targets (e.g., antifungal CYP51 or kinase inhibitors).

Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock Vina.

Docking simulations : Assess binding affinity and pose stability in active sites.

Validation : Compare results with experimental bioassays (e.g., antimicrobial IC₅₀ values).
Key insight : The naphthalene moiety may enhance hydrophobic interactions, while the triazole-pyridine core could engage in hydrogen bonding .

Advanced: How to resolve contradictions in biological activity data across similar triazole derivatives?

Case example : If one study reports antitumor activity but another shows inactivity:

Structural comparison : Identify substituent variations (e.g., naphthalene vs. phenyl groups) impacting solubility or target binding.

Assay conditions : Evaluate differences in cell lines, concentrations, or incubation times.

ADME profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability or metabolic stability discrepancies .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

  • pH stability : Test degradation in buffers (pH 1–10) via HPLC. The ethyl group may enhance stability at acidic pH compared to methyl analogs.
  • Light/temperature : Store lyophilized samples at –20°C in amber vials to prevent photodegradation.
  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro) on the naphthalene ring to reduce oxidative metabolism .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Q. Steps :

Core modifications : Synthesize analogs with varying substituents (e.g., replacing naphthalene with anthracene or altering the triazole’s alkyl chain).

Bioactivity screening : Test against a panel of targets (e.g., microbial strains, cancer cells).

Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with activity.
Example : Longer alkyl chains may improve membrane permeability but reduce aqueous solubility .

Advanced: What analytical techniques confirm the absence of synthetic byproducts?

  • HPLC-DAD/MS : Detect trace impurities (<0.1%) using gradient elution.
  • X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives (e.g., confirming naphthalen-1-yl vs. -2-yl substitution) .
  • TGA/DSC : Assess thermal decomposition profiles to identify unstable intermediates .

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